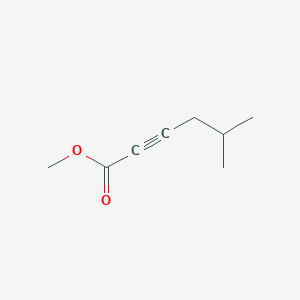![molecular formula C15H22N2O3 B1427521 benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1381929-59-4](/img/structure/B1427521.png)
benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Vue d'ensemble
Description
Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 278.35 g/mol .Applications De Recherche Scientifique
Carbamate Chemistry in Biomedical Applications
Carbamate compounds play a significant role in medicinal chemistry and have been explored for various therapeutic applications due to their diverse biological activities. For instance, semisynthetic resorbable materials from hyaluronan esterification highlight the biomedical potential of carbamates. These materials are obtained by the chemical modification of hyaluronan, a natural polymer, through partial or total esterification of its carboxyl groups. This process results in new materials with varied biological properties, promising for clinical applications ranging from drug delivery systems to tissue engineering (Campoccia et al., 1998).
Environmental Impact and Toxicology of Carbamates
The environmental impact and toxicological effects of carbamates are also crucial areas of research. Studies have examined the fate and behavior of carbamates in aquatic environments, revealing their presence at low concentrations in wastewater effluents and surface waters. Despite their biodegradability, continuous introduction into the environment makes them ubiquitous in aquatic systems. Their toxicological profile indicates potential hazards to non-target organisms, including humans, necessitating thorough risk assessments and the development of strategies to mitigate their impact (Haman et al., 2015).
Carbamates in Neurotoxicity and Health Risk Assessment
The neurotoxicity of carbamate compounds is an emerging area of concern that may warrant closer attention in human health risk assessments. Some carbamates, through interactions with biological systems, have been associated with neurotoxic effects, suggesting that their impact extends beyond the commonly assessed carcinogenic potential. This aspect of carbamate research underscores the importance of considering a broad range of potential health effects in the risk assessment process for these chemicals (Chepelev et al., 2015).
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-16-14(18)13(11(2)3)17-15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSKJYLBAFHHU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(1S)-1-(ethylcarbamoyl)-2-methylpropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)
![2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1427439.png)

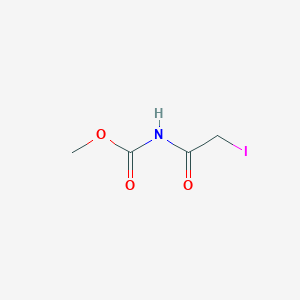
![4-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1427442.png)
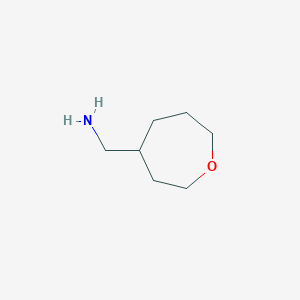
![[1-(2-Ethoxyethyl)cyclobutyl]methanamine](/img/structure/B1427445.png)
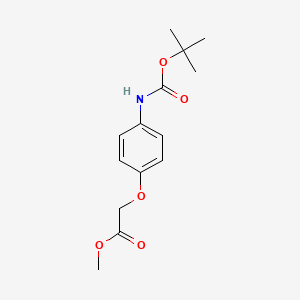
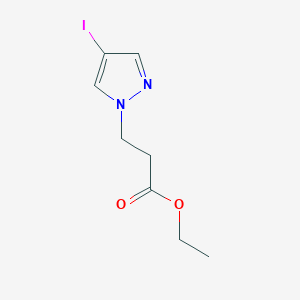

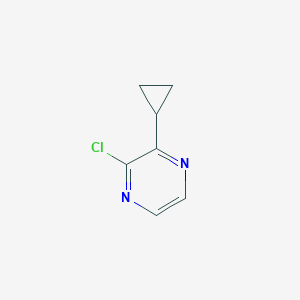
![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)

